Stelabid

Description

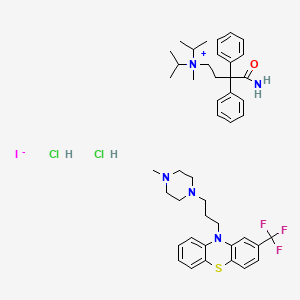

Structure

2D Structure

Properties

CAS No. |

60108-70-5 |

|---|---|

Molecular Formula |

C44H59Cl2F3IN5OS |

Molecular Weight |

960.8 g/mol |

IUPAC Name |

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;iodide;dihydrochloride |

InChI |

InChI=1S/C23H32N2O.C21H24F3N3S.2ClH.HI/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);2-3,5-8,15H,4,9-14H2,1H3;3*1H |

InChI Key |

SQNMQDPDOSETHS-UHFFFAOYSA-N |

SMILES |

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl.[I-] |

Canonical SMILES |

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl.[I-] |

Synonyms |

2,7(1H)-Isoquinolinedisulfonamide, N7-(3-chlorophenyl)-N2-((7-(((3-chlorophenyl)amino)sulfonyl)-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl)-3,4-dihydro- Stelabid |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Stelabid S Constituents

Synthetic Pathways for Trifluoperazine (B1681574) and Related Phenothiazine (B1677639) Analogs

Trifluoperazine, a member of the piperazine (B1678402) phenothiazine class, is characterized by a tricyclic phenothiazine scaffold substituted with a trifluoromethyl group and a 3-(4-methylpiperazin-1-yl)propyl side chain. nih.govwikipedia.orgmims.com Its synthesis involves the construction of the phenothiazine core followed by the introduction of these specific substituents.

The foundational structure of trifluoperazine, the phenothiazine scaffold (10H-dibenzo-[b,e]-1,4-thiazine), is a tricyclic system containing nitrogen and sulfur heteroatoms. fishersci.beresearchgate.net A historical method for synthesizing phenothiazine involves heating diphenylamine (B1679370) with sulfur, leading to the evolution of hydrogen sulfide. mdpi.com More modern approaches to constructing the phenothiazine core may involve C-S coupling reactions. scilit.com

A critical step in the synthesis of phenothiazine-based drugs like trifluoperazine is the introduction of an aminoalkyl side chain at the nitrogen atom (N-10) of the phenothiazine ring. copbela.orgconicet.gov.ar In the case of trifluoperazine, this side chain is a 3-(4-methylpiperazin-1-yl)propyl group. nih.gov The introduction of this side chain is crucial for the pharmacological properties of phenothiazine derivatives. copbela.orgconicet.gov.ar

Fluorination is another key chemical modification in trifluoperazine, specifically the presence of a trifluoromethyl group at the 2-position of the phenothiazine ring. nih.gov While general methods for introducing fluorine atoms into organic molecules exist, specific details regarding the fluorination step during trifluoperazine synthesis in the provided sources are limited to the presence of the trifluoromethyl group as a characteristic substituent. nih.govgoogle.com The piperazine moiety itself, a six-membered ring containing two nitrogen atoms, is a common structural element in various pharmacologically active compounds, and its derivatization, such as N-methylation as seen in trifluoperazine's side chain, influences pharmacokinetic and pharmacodynamic properties. nih.gov

While specific detailed methodologies for the stereoselective synthesis of trifluoperazine derivatives were not extensively detailed in the provided search results, the importance of stereochemistry in the synthesis of related pharmacologically active compounds, such as certain anticholinergics and benzoxazines, is highlighted. researchgate.netnih.govresearchgate.net Stereoselective synthesis aims to produce a desired stereoisomer of a compound, which can be crucial as different stereoisomers may exhibit different biological activities or metabolic profiles. Achieving stereoselectivity often involves the use of chiral catalysts, chiral auxiliaries, or controlling reaction conditions to favor the formation of one stereoisomer over others. Research in related areas suggests that careful separation of stereoisomers formed during synthetic steps, such as quaternization, can be necessary to obtain pure forms with specific activities. researchgate.netnih.gov

Introduction of Side Chains and Fluorination at the Piperazine Moiety

Synthetic Strategies for Isopropamide (B1672277) and Quaternary Ammonium (B1175870) Anticholinergic Derivatives

Isopropamide iodide is characterized as a long-acting quaternary anticholinergic drug. drugbank.comglpbio.comambeed.comwikipedia.org The presence of a quaternary ammonium group, a positively charged nitrogen atom bonded to four organic substituents, is a defining feature of this class of compounds and is directly linked to their pharmacological specificity.

Quaternization is a chemical reaction that converts a tertiary amine into a quaternary ammonium salt by alkylation. researchgate.netnih.govgoogle.com This process typically involves reacting the tertiary amine precursor with an alkylating agent, such as an alkyl halide. For isopropamide iodide, the final step in its synthesis involves the formation of the quaternary ammonium center and the incorporation of the iodide counterion. drugbank.comwikipedia.org The quaternary nature of isopropamide iodide contributes to its reduced ability to cross lipid membranes, influencing its distribution and pharmacological effects compared to tertiary amine anticholinergics. ingentaconnect.com A patent describes a method for synthesizing isopropamide starting from propanone or isopropanol, involving amination with a nickel-based catalyst. While the explicit quaternization step to the iodide salt is not fully detailed in the available snippet, the formation of the isopropamide structure precedes the final salt formation. google.com

Exploration of Novel Phenothiazine-Based Hybrids and Conjugates

Beyond the synthesis of individual phenothiazines like trifluoperazine, there is ongoing research into the creation of novel phenothiazine-based hybrids and conjugates. This involves chemically linking the phenothiazine scaffold to other molecules or pharmacophores to create compounds with potentially enhanced or altered biological activities. mdpi.comresearchgate.netscispace.comekb.egresearchgate.netacs.orgsciforum.net

These hybrid molecules have been explored for various applications, including their potential as antitumor agents. mdpi.comscispace.comekb.egsciforum.net Strategies include the conjugation of phenothiazine with amino acids, chalcones, 1,2,3-triazole units, dithiocarbamates, and mitochondria-directed cationic groups. mdpi.comscispace.comekb.egresearchgate.netsciforum.net The synthesis of these hybrids often involves coupling reactions between functionalized phenothiazine derivatives and the chosen co-moiety. For instance, acyl chlorides derived from phenothiazine have been reacted with various amines or other nucleophiles to form hybrid structures. researchgate.netscispace.com This area of research highlights the versatility of the phenothiazine scaffold as a building block in medicinal chemistry for developing new compounds with diverse pharmacological profiles.

Design and Synthesis of Multi-Target Directed Ligands

The design and synthesis of multi-target directed ligands (MTDLs) represent a significant paradigm shift in drug discovery, particularly for complex diseases involving multiple pathological pathways. nih.govnih.gov This approach contrasts with the traditional "one drug, one target" model, which has shown limitations in addressing multifactorial conditions like Alzheimer's disease. nih.govunibo.it

The phenothiazine scaffold has been utilized in the design of MTDLs due to its diverse biological activities. mdpi.combrieflands.com For instance, phenothiazine derivatives have been designed and synthesized as potential multi-targeting ligands for Alzheimer's disease, aimed at pathways such as cholinergic, amyloid, and oxidative stress. researchgate.net Hybrid molecules combining phenothiazine with other pharmacophores have shown potential for treating various conditions, including cancer and neurodegenerative diseases. mdpi.combrieflands.comresearchgate.net

Research has explored linking the phenothiazine core to other active moieties to create MTDLs. Tacrine-phenothiazine hybrids, for example, have been designed to inhibit acetylcholinesterase and target tau protein and beta-amyloid aggregation, showing promising results in in vitro evaluations. researchgate.netnih.govscielo.br Studies have evaluated the anticholinesterase properties of these hybrids, highlighting compounds with potent inhibitory activities. researchgate.net

While isopropamide is an anticholinergic, the broader class of anticholinergic agents and related scaffolds are also being integrated into MTDL design, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.govmdpi.comunisi.it Tryptamine, a scaffold effective for synthesizing anticholinergic agents, has been used to create hybrid molecules with other functionalities, and their anticholinergic activity has been evaluated. nih.govmdpi.com Coumarin-based scaffolds linked to other derivatives have also been synthesized and assessed as multifunctional anti-Alzheimer's agents, demonstrating anticholinesterase activity. researchgate.net

Integration with Other Pharmacophores for Expanded Biological Activity

The integration of the phenothiazine scaffold and anticholinergic pharmacophores with other bioactive moieties is a strategy employed to expand the biological activity spectrum of the resulting compounds. This molecular hybridization approach aims to develop compounds with improved efficacy by combining the properties of two or more bioactive scaffolds. mdpi.com

Phenothiazines have been hybridized with various pharmacophores, resulting in compounds with diverse activities beyond their traditional uses. mdpi.com Examples include the development of phenothiazine hybrids with potential antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, and analgesic properties. mdpi.com Specific examples include the synthesis of phenothiazine derivatives incorporating pyrazole (B372694) rings, which were screened for farnesyltransferase inhibitory activity. mdpi.com Other approaches involve combining phenothiazines with amino acids or chalcones to explore new biological activities. mdpi.com

The integration of phenothiazine with moieties mimicking the core substructure of donepezil, an acetylcholinesterase inhibitor, has led to novel hybrid molecules exhibiting antioxidant properties and activity against Alzheimer's disease-related targets, such as cholinesterases and amyloid-beta aggregation. mdpi.com

Similarly, anticholinergic scaffolds or motifs related to isopropamide's activity are being integrated into hybrid molecules. Donepezil-like ligands, which possess anticholinergic activity, are being designed as MTDLs for Alzheimer's disease, incorporating functionalities like metal chelating or antioxidant properties. unisi.itfrontiersin.org The integration of different structural and functional motifs aims to address the multifactorial nature of such diseases. unisi.it

Computational Chemistry in Synthesis Design and Reaction Pathway Prediction

Computational chemistry plays an increasingly vital role in the design and synthesis of new chemical entities, including derivatives of scaffolds found in Stelabid's constituents. Computational methods can assist in various stages, from predicting molecular properties and interactions to simulating reaction pathways. researchgate.neteurekaselect.combiotech-asia.org

Density functional theory (DFT) calculations are commonly employed to determine the electronic properties, geometries, vertical electronic excitations, and frontier molecular orbitals of synthesized compounds. researchgate.netemerald.com These calculations can provide insights into the stability and structure of molecules. emerald.com

Molecular docking simulations are widely used in the design of new derivatives, allowing researchers to predict the binding affinity and interaction modes of compounds with target proteins. eurekaselect.combiotech-asia.orgnih.govacs.org This in silico approach helps in prioritizing compounds for synthesis and biological evaluation. eurekaselect.comacs.org For instance, molecular docking studies have been performed with phenothiazine derivatives to understand their interactions with enzymes like acetylcholinesterase and butyrylcholinesterase. acs.org

Computational studies can also be used to explore the potential targets of synthesized compounds, aiding in understanding their possible mechanisms of action. acs.org Furthermore, computational methods can assist in evaluating the suitability of ligands to pharmacophore models, helping to refine the design of new derivatives. acs.org

While direct search results detailing the use of computational chemistry specifically for predicting reaction pathways in the synthesis of trifluoperazine or isopropamide were not prominently found, the application of computational methods in designing and understanding the properties and interactions of their core scaffolds and derivatives is well-documented. This suggests that computational tools are valuable in guiding the synthetic efforts towards novel compounds based on these established structures.

Molecular Mechanisms of Action of Stelabid S Constituents

Trifluoperazine's Interaction with Dopamine (B1211576) Receptors at the Molecular Level

Trifluoperazine (B1681574) functions as a typical antipsychotic by influencing dopamine signaling in the brain. Its primary mechanism involves antagonism of dopamine receptors. 1mg.comhealthwire.pkwikipedia.org

Binding Kinetics and Thermodynamics with D2 Receptors

Trifluoperazine acts as an antagonist at postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. drugbank.com It is understood to have a high affinity for dopamine D2 receptors. researchgate.net By blocking D2 receptors, Trifluoperazine reduces the effects of excess dopamine. patsnap.com While detailed kinetic and thermodynamic parameters such as association and dissociation rates (k_on, k_off) or equilibrium dissociation constants (K_d) specifically for Trifluoperazine binding to isolated D2 receptors were not extensively detailed in the provided search results, its classification as a D2 antagonist with high affinity indicates a strong and stable binding interaction that effectively competes with dopamine for the receptor binding site. This competitive binding prevents dopamine from activating the receptor.

Downstream Signaling Pathways Modulated by Dopamine Receptor Antagonism

Antagonism of dopamine D2 receptors by Trifluoperazine leads to modulation of several downstream signaling pathways. In conditions associated with overactivity of dopaminergic pathways, particularly in the mesolimbic pathway, blocking D2 receptors alleviates symptoms by reducing dopamine's effect. patsnap.com Signaling through D2-like dopamine receptors is known to influence the phosphorylation of Akt. biorxiv.org Trifluoperazine treatment has been shown to lead to a rapid loss of constitutive and radiation-induced phosphorylation of Akt. biorxiv.org This can result in the activation of GSK3, a kinase that phosphorylates proteins like Akt, marking them for degradation. biorxiv.orgnih.gov This modulation of the Akt/GSK3 signaling axis is implicated in the cellular effects of Trifluoperazine. nih.govoup.com

Trifluoperazine's Modulation of Calmodulin Function

In addition to its effects on dopamine receptors, Trifluoperazine is a well-characterized modulator and antagonist of calmodulin (CaM), a crucial calcium-binding messenger protein involved in numerous cellular processes. nih.govscbt.comibs.re.krfrontiersin.orgplos.orgnih.govcdnsciencepub.comacs.orgnih.govnih.govdntb.gov.ua

Characterization of Calmodulin-Binding Sites and Conformational Changes

Trifluoperazine binds to calmodulin in a calcium-dependent manner. frontiersin.orgnih.gov This binding occurs at hydrophobic regions within calmodulin, which become exposed upon calcium binding. nih.govcdnsciencepub.com Studies have characterized these binding sites, indicating that Trifluoperazine preferentially binds to the C-terminal domain of calmodulin. acs.orgnih.goviucr.orgnih.gov Crystallographic and spectroscopic studies have revealed that Trifluoperazine can bind to calmodulin with varying stoichiometries, including ratios of 1, 2, or 4 molecules of Trifluoperazine per calmodulin molecule. researchgate.netacs.orgnih.govnih.gov These binding events induce significant conformational changes in calmodulin. Upon binding Trifluoperazine, the tertiary structure of calcium-saturated calmodulin transforms from an elongated dumbbell shape with exposed hydrophobic surfaces to a more compact globular form. nih.govfrontiersin.orgiucr.org This structural alteration is initiated and stabilized by drug binding. nih.gov Two hydrophobic binding pockets, located near calcium-coordinating residues, serve as key recognition sites for both inhibitors like Trifluoperazine and target enzymes. nih.gov

Impact on Calcium-Dependent Signaling Pathways

The binding of Trifluoperazine to calmodulin disrupts its ability to interact with and regulate a wide range of target proteins, thereby interfering with calcium-dependent signaling pathways. scbt.complos.orgnih.govacs.orgbiorxiv.org This interference with Ca²⁺-calmodulin interactions prevents calcium-dependent cellular events. spandidos-publications.com Trifluoperazine's binding to calmodulin can alter the affinity of calmodulin for calcium itself. frontiersin.orgnih.govnih.gov For instance, at low stoichiometries, Trifluoperazine has been shown to reduce calmodulin's calcium affinity, while at higher levels, it can increase the calcium affinity of the N-domain. nih.govnih.gov This modulation impacts various cellular processes regulated by calcium signaling. Calmodulin regulates numerous downstream target enzymes, including cyclic nucleotide phosphodiesterase, adenylate cyclase, and myosin kinase. frontiersin.orgcdnsciencepub.com Trifluoperazine, by binding to calmodulin, inhibits the activity of these and other calmodulin-sensitive enzymes, such as erythrocyte Ca²⁺- and Mg²⁺-stimulated ATPase. researchgate.netcdnsciencepub.com Furthermore, Trifluoperazine binding to calmodulin subtype 2 (CaM2) has been reported to cause dissociation of CaM2 from inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), leading to the subsequent opening of IP3R and a massive release of calcium from intracellular stores. ibs.re.kr Trifluoperazine is also known to inhibit Ca²⁺/calmodulin-dependent protein kinase IIα (CaMKIIα). nih.gov

Isopropamide's Interaction with Muscarinic Acetylcholine (B1216132) Receptors

Isopropamide (B1672277) is classified as a long-acting quaternary anticholinergic drug nih.govpharmakb.comuomus.edu.iq. Its primary mechanism of action involves the inhibition of parasympathetic nerve impulses through the selective blockade of acetylcholine binding to muscarinic receptors in nerve cells nih.gov. This blockade leads to a reduction in gastrointestinal motility and secretions rxmed.compharmeasy.in.

Molecular Binding Profiles to M1-M5 Receptor Subtypes

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine in the parasympathetic nervous system and the central nervous system wikipedia.orgnih.gov. There are five known subtypes of muscarinic receptors: M1, M2, M3, M4, and M5 wikipedia.orgmdpi.com. While Isopropamide is known to block muscarinic receptors, detailed molecular binding profiles specifically for Isopropamide across all five subtypes (M1-M5) are not extensively documented in the provided search results. However, as a general class, muscarinic antagonists like Glycopyrronium have shown varying affinities for different subtypes, with higher affinity often noted for M1 and M3 receptors drugbank.com. Muscarinic receptors M1, M3, and M5 are typically coupled with Gq proteins, leading to the activation of phospholipase C and an increase in intracellular calcium, while M2 and M4 receptors are coupled with Gi/o proteins, which inhibit adenylate cyclase and modulate ion channels wikipedia.orgnih.govmdpi.commdpi.com. Isopropamide's action as an anticholinergic suggests it interferes with these signaling cascades by preventing acetylcholine binding.

Influence on Cholinergic Signal Transduction Pathways

By blocking muscarinic receptors, Isopropamide disrupts the downstream signaling pathways initiated by acetylcholine. In the gastrointestinal tract, acetylcholine binding to muscarinic receptors, particularly M3, typically increases smooth muscle contraction and glandular secretions uomustansiriyah.edu.iq. Isopropamide's antagonism of these receptors leads to relaxation of smooth muscles and decreased secretory activity, contributing to its antispasmodic and antisecretory effects rxmed.compharmeasy.in. This interference with cholinergic neurotransmission modulates signal transduction pathways that regulate gastrointestinal motility and function nih.gov.

Investigations into Other Molecular Targets of Trifluoperazine

Trifluoperazine, a phenothiazine (B1677639) derivative, exerts its effects through various molecular interactions beyond its well-established role as a dopamine receptor antagonist drugbank.commims.comwikipedia.org. Research has explored its interactions with other targets, particularly in the context of its potential anti-cancer properties.

Nuclear Protein 1 (NUPR1) Interactions

Trifluoperazine (TFP) has been found to interact with Nuclear Protein 1 (NUPR1), an intrinsically disordered protein (IDP) that is overexpressed in various cancers and plays a role in tumor development and progression nih.govspandidos-publications.comtandfonline.comjci.orgmdpi.com. Studies have shown that TFP can bind to NUPR1 and inhibit NUPR1-dependent tumor growth spandidos-publications.comtandfonline.com. This interaction has been investigated as a potential mechanism for the anti-cancer effects observed with Trifluoperazine in preclinical studies nih.govjci.org. Specifically, TFP has been shown to inhibit the nuclear translocation of NUPR1, which is crucial for its function in regulating gene expression and promoting tumor progression mdpi.comnih.gov.

Glutathione Peroxidase 4 (GPX4) Inhibition and Ferroptosis Induction Pathways

Trifluoperazine has also been identified as an inhibitor of Glutathione Peroxidase 4 (GPX4) nih.govnih.gov. GPX4 is a key enzyme that protects cells from ferroptosis, a form of regulated cell death characterized by iron-dependent phospholipid peroxidation nih.govnih.govthno.orginvivogen.com. By inhibiting GPX4, Trifluoperazine leads to the accumulation of lipid peroxides and the induction of ferroptosis in cancer cells nih.govnih.gov. This mechanism involves the elevation of lipid-derived reactive oxygen species (ROS) and can occur through pathways involving the SLC7A11/GPX4 axis and mitochondrial damage nih.govnih.gov. Molecular docking analyses have provided evidence supporting the direct inhibition of GPX4 by TFP nih.govnih.gov.

Forkhead Box O1 (FOXO1) Pathway Modulation

Trifluoperazine has been shown to modulate the Forkhead Box O1 (FOXO1) pathway nih.govfrontiersin.orgnih.govbrieflands.comresearchgate.net. FOXO1 is a transcription factor that acts as a tumor suppressor by regulating genes involved in cell cycle arrest, apoptosis, and DNA repair nih.govbrieflands.com. In many cancers, FOXO1 is inactivated or translocated from the nucleus to the cytoplasm, reducing its anti-tumor effects nih.gov. Trifluoperazine has been reported to enhance FOXO1 nuclear retention and activation frontiersin.orgnih.govbrieflands.com. This can occur through mechanisms such as the inhibition of FOXO1 nuclear export and the modulation of signaling cascades like the KLF6/FOXO1 pathway frontiersin.orgnih.govbrieflands.com. By promoting FOXO1 nuclear localization, TFP can restore its transcriptional activity, leading to the downregulation of genes that promote tumor progression and the upregulation of pro-apoptotic genes nih.govresearchgate.net.

Protein Kinase and Phosphatase Interactions

Trifluoperazine, a phenothiazine derivative, has been shown to interact with several protein kinases and phosphatases. It is recognized as a calmodulin antagonist, and calmodulin is a calcium-binding protein that regulates the activity of various enzymes, including protein kinases and phosphatases frontiersin.orgnih.gov.

Studies have indicated that trifluoperazine can inhibit calcium/calmodulin-dependent protein kinase II (CaMKII). Research in mice demonstrated that trifluoperazine was capable of suppressing opioid tolerance, potentially through the inhibition of CaMKII activity nih.gov. Morphine was found to upregulate supraspinal and spinal CaMKII activity in tolerant mice, and this effect was abolished by trifluoperazine treatment nih.gov.

Trifluoperazine has also been reported to affect the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. In studies involving mesangial cells, trifluoperazine significantly and dose-dependently decreased the levels of phosphorylated AKT (p-AKT), suggesting an inhibitory effect on this pathway spandidos-publications.com. The PI3K/AKT pathway is involved in various cellular processes, including proliferation and apoptosis spandidos-publications.com.

Regarding phosphatases, trifluoperazine has been shown to interact with calcineurin, a phosphoprotein phosphatase. As a calmodulin antagonist, trifluoperazine inhibited the nickel-stimulated calmodulin-independent phosphatase activity of calcineurin, as well as the calcium/calmodulin-stimulated activity nih.gov. Furthermore, trifluoperazine has been found to inhibit phosphatidate phosphohydrolase in platelet lysates, which could contribute to the enhancement of thrombin-induced phosphatidic acid production nih.gov.

Tranylcypromine (B92988), a non-selective irreversible monoamine oxidase inhibitor, has also been implicated in interactions with protein kinases. It has been shown to promote mitogen-activated protein kinase 12 (p38 MAPKγ) expression under conditions of glutamate-induced stress and contribute to retinal ganglion cell survival possibly through alterations of p38 MAPKγ activity medchemexpress.com. Additionally, tranylcypromine has been reported to reduce M-CSF and RANKL-mediated osteoclast differentiation and function, which involved reduced Akt signaling frontiersin.org.

A molecular docking study suggested that trifluoperazine exhibits binding affinity with Casein kinase 1, indicating a potential non-specific modulatory effect on kinases scitechnol.com.

Table 1: Reported Interactions of Stelabid Constituents with Protein Kinases and Phosphatases

| Constituent | Target Enzyme | Type of Interaction | Effect Reported | Reference |

| Trifluoperazine | CaMKII | Inhibition | Suppresses opioid tolerance | nih.gov |

| Trifluoperazine | AKT (via PI3K/AKT pathway) | Inhibition (of phosphorylation) | Decreases p-AKT levels, affects cell apoptosis | spandidos-publications.com |

| Trifluoperazine | Calcineurin (Phosphatase) | Inhibition | Inhibits Ni2+- and Ca2+/calmodulin-stimulated activity | nih.gov |

| Trifluoperazine | Phosphatidate Phosphohydrolase | Inhibition | Enhances phosphatidic acid production | nih.gov |

| Trifluoperazine | Casein kinase 1 | Binding Affinity | Potential non-specific modulation | scitechnol.com |

| Tranylcypromine | p38 MAPKγ | Promotion of expression | Contributes to retinal ganglion cell survival | medchemexpress.com |

| Tranylcypromine | Akt | Reduction of signaling | Reduces osteoclast differentiation and function | frontiersin.org |

Autophagy Flux Modulation

Autophagy is a fundamental cellular process involving the degradation of damaged organelles and misfolded proteins, crucial for maintaining cellular homeostasis researchgate.net. Modulation of autophagy has emerged as a potential therapeutic strategy for various diseases frontiersin.orgmdpi.com. Both constituents of this compound, trifluoperazine and tranylcypromine, have been reported to modulate autophagy flux.

Trifluoperazine has been identified as an autophagy inducer in chemical screening studies frontiersin.org. These studies suggest that trifluoperazine can induce autophagy independently of the mTOR pathway frontiersin.orgpnas.org. However, other research indicates that phenothiazine derivatives, including trifluoperazine, can impair autophagic flux, potentially by blocking the fusion of lysosomes with autophagosomes researchgate.net. This suggests a complex or context-dependent effect on autophagy. When treated with trifluoperazine, inhibition of autophagy and promotion of apoptosis were observed in certain cell types researchgate.net.

Tranylcypromine has also been shown to modulate autophagy. It is known to inhibit lysine-specific demethylase 1 (LSD1), an enzyme that plays a role in the regulation of autophagy tandfonline.commdpi.comapexbt.com. Inhibition of LSD1 by tranylcypromine has been linked to the upregulation of Sestrin2 (SESN2), a stress sensor that induces autophagy researchgate.net. Studies have found that tranylcypromine treatment can lead to an increase in LC3-II and autophagosome vesicles, indicative of autophagy modulation lidsen.com.

Table 2: Reported Effects of this compound Constituents on Autophagy

| Constituent | Effect on Autophagy Flux | Proposed Mechanism(s) | Context/Cell Type (if specified) | Reference |

| Trifluoperazine | Induction | Independent of mTOR pathway | Various cell types | frontiersin.orgpnas.org |

| Trifluoperazine | Impairment of flux | Possible blockade of lysosome-autophagosome fusion | Tumor cells | researchgate.net |

| Trifluoperazine | Inhibition | Related to promotion of apoptosis | Certain cell types | researchgate.net |

| Tranylcypromine | Modulation (Increase in markers) | Inhibition of LSD1, Upregulation of SESN2 | Neuroblastoma, Ovarian carcinoma | tandfonline.comresearchgate.netlidsen.com |

Exploration of Shared or Divergent Molecular Mechanisms in Combination

Given that this compound combines trifluoperazine and tranylcypromine, understanding their shared or divergent molecular mechanisms is crucial. While both compounds have distinct primary mechanisms of action—trifluoperazine primarily as a dopamine receptor antagonist drugbank.comwikipedia.orgpatsnap.com and calmodulin antagonist frontiersin.org, and tranylcypromine as a non-selective irreversible monoamine oxidase inhibitor drugbank.comwikipedia.orgmims.compatsnap.com and LSD1 inhibitor tandfonline.comapexbt.comwikipedia.org—their combined use may lead to convergent or interacting effects at other molecular targets.

Both constituents have been shown to influence protein kinase activity. Trifluoperazine inhibits CaMKII and affects the PI3K/AKT pathway nih.govspandidos-publications.com, while tranylcypromine influences p38 MAPKγ and Akt signaling medchemexpress.comfrontiersin.org. While the specific kinases and the nature of the interaction (inhibition vs. promotion of expression/signaling) may differ, the convergence on kinase modulation suggests a potential for combined effects on downstream signaling cascades regulating various cellular functions. For instance, both compounds affecting the AKT pathway, albeit potentially through different upstream mechanisms, could have a cumulative impact on processes like cell survival and apoptosis.

Both compounds also modulate autophagy, although potentially through different mechanisms. Trifluoperazine appears to induce autophagy independently of mTOR but may also impair autophagic flux frontiersin.orgpnas.orgresearchgate.net. Tranylcypromine modulates autophagy through LSD1 inhibition and subsequent SESN2 upregulation tandfonline.comresearchgate.netlidsen.com. The combined effect on autophagy flux could be complex, potentially involving both induction and inhibition of different stages of the process, depending on the specific cellular context and concentrations.

The combination of tranylcypromine and trifluoperazine was historically used, partly to attenuate the stimulating effects of tranylcypromine wikipedia.org. This suggests that their divergent effects on neurotransmitter systems (MAO inhibition by tranylcypromine leading to increased monoamines drugbank.compatsnap.com and dopamine receptor blockade by trifluoperazine drugbank.comwikipedia.orgpatsnap.com) were intended to be counterbalanced to some extent.

Preclinical Pharmacological Profiles and in Vitro Studies

In Vitro Cellular Models for Pharmacological Evaluation

In vitro cellular models provide controlled environments to investigate the direct effects of compounds on specific cell types and biological processes. Various assays are employed to assess receptor interactions, modulation of intracellular signaling, and effects on cell viability, proliferation, and motility.

Receptor Binding Assays and Ligand Displacement Studies

Trifluoperazine (B1681574), a phenothiazine (B1677639) derivative, is known to interact with a variety of receptors and proteins. It acts as an antagonist at dopamine (B1211576) D1, D2, and D4 receptors, with reported pKi values indicating its binding affinity mdpi.comwikipedia.orgcambridge.orgplos.org. Specifically, it binds to the D2 dopamine receptor as an antagonist with a pKi ranging from 8.9 to 9.0 mdpi.com. It also exhibits antagonistic activity at the 5-HT2A receptor (pKi = 7.9), the D4 receptor (pKi = 7.4), and the H1 histamine (B1213489) receptor (pKi = 7.2) mdpi.comwikipedia.org. Beyond its receptor interactions, trifluoperazine is a well-established calmodulin (CaM) antagonist cambridge.orgatsjournals.orgmdpi.comfrontiersin.orgiiarjournals.orgaacrjournals.orgspandidos-publications.comnih.govnih.govnih.gov. It is reported to inhibit the function of CaM by directly binding to it aacrjournals.org. This interaction with CaM is believed to contribute to some of its cellular effects frontiersin.orgnih.gov.

Cell-Based Assays for Signaling Pathway Modulation (e.g., cAMP, ERK, Akt)

Trifluoperazine has been shown to modulate several key intracellular signaling pathways critical for cell survival, proliferation, and other cellular functions. Research indicates that trifluoperazine can decrease the levels of phosphorylated Akt (p-AKT), suggesting an inhibition of the PI3K/AKT signaling pathway mdpi.comspandidos-publications.comnih.govnih.govresearchgate.net. The PI3K/AKT pathway is known to regulate cell growth, survival, and metabolism researchgate.netmdpi.comnih.govnih.gov. Studies have also investigated the effects of trifluoperazine on the MAPK/ERK pathway. While some research suggests increased phosphorylation levels of ERK proteins in certain cancer cell lines treated with trifluoperazine nih.gov, other findings indicate that D2-like receptor activation, which trifluoperazine antagonizes, can stimulate ERK and Akt signaling rdworldonline.com. The mechanism linking D2-like receptors to ERK and Akt signaling is complex and may involve scaffold proteins rdworldonline.com. Trifluoperazine's antagonism of D2-like receptors, which are coupled to Gi proteins, can lead to the inhibition of adenylyl cyclase, thereby reducing intracellular cAMP levels researchgate.netrdworldonline.commdpi.com. Additionally, trifluoperazine treatment has been shown to result in decreased phosphorylated β-catenin nih.gov, a key component of the Wnt/β-catenin signaling pathway involved in cell proliferation and migration nih.govoncotarget.com.

Cellular Proliferation and Apoptosis Studies in Disease Models (e.g., Cancer Cell Lines)

Numerous studies have demonstrated the antiproliferative and pro-apoptotic effects of trifluoperazine in various cancer cell lines. In non-small cell lung cancer (NSCLC) cells, trifluoperazine has been shown to inhibit proliferation and induce apoptosis in a dose-dependent manner atsjournals.orgmdpi.comnih.gov. For instance, trifluoperazine treatment of gefitinib-resistant NSCLC cells resulted in a dose-dependent increase in apoptotic cells atsjournals.org. It has also been reported to inhibit the proliferation and induce apoptosis of cancer stem-like cells (CSCs) isolated from lung cancer cell lines atsjournals.orgspandidos-publications.com. In colorectal cancer cells, trifluoperazine significantly inhibited cell proliferation and induced G0/G1 cell cycle arrest and apoptosis frontiersin.org. Studies in glioblastoma cells have shown that trifluoperazine reduces cell viability and induces cell death iiarjournals.org. The induction of apoptosis by trifluoperazine is often associated with changes in the expression of proteins involved in apoptotic pathways, such as the downregulation of anti-apoptotic Bcl-2 and the enhancement of pro-apoptotic Bax spandidos-publications.comnih.govarchivesofmedicalscience.com. Trifluoperazine has also been shown to induce apoptosis in mesangial cells spandidos-publications.com.

Here is a table summarizing some findings on trifluoperazine's effects on cancer cell lines:

| Cell Line Type | Observed Effect(s) | Key Findings | Citation |

| Non-Small Cell Lung Cancer | Inhibition of proliferation, Apoptosis | Dose-dependent increase in apoptosis; Inhibits proliferation and induces apoptosis in gefitinib-resistant cells. | atsjournals.orgmdpi.comnih.gov |

| Colorectal Cancer | Inhibition of proliferation, Apoptosis | Induces G0/G1 arrest and apoptosis; Inhibits colony formation. | frontiersin.org |

| Glioblastoma | Reduced viability, Induced cell death | Inhibits colony formation and invasion. | iiarjournals.orgaacrjournals.org |

| Mesangial Cells | Inhibition of proliferation, Apoptosis | Promotes cellular apoptosis. | spandidos-publications.com |

Studies on Cellular Migration and Invasion

Trifluoperazine has demonstrated inhibitory effects on cellular migration and invasion in various in vitro models, processes crucial for cancer metastasis nih.govnih.gov. Treatment of cancer cells with trifluoperazine has been shown to reduce their invasive capacity aacrjournals.orgnih.gov. In glioblastoma cells, trifluoperazine significantly restricted invasion in a concentration-dependent manner aacrjournals.org. Studies using fibrosarcoma cells (HT1080) demonstrated that trifluoperazine treatment decreased cell migration nih.gov. This inhibition of migration and invasion is suggested to be partly mediated by the interference with signaling pathways such as the reduction in phosphorylated Akt and β-catenin, potentially through its antagonistic effects on dopamine receptor D2 nih.gov. Trifluoperazine, as a calmodulin inhibitor, has also been reported to attenuate cancer cell invasion oncotarget.com.

In Vivo Animal Models for Pharmacodynamic Characterization

In vivo animal models are utilized to evaluate the pharmacodynamic effects of trifluoperazine in a complex biological system, providing insights into its potential efficacy in disease contexts and further characterizing its mechanisms of action.

In vivo studies have explored the effects of trifluoperazine in various disease models. In lung cancer models, trifluoperazine inhibited tumor growth and enhanced the activity of gefitinib (B1684475) in lung cancer metastatic and orthotopic CSC animal models atsjournals.org. Animal models of glioblastoma have also been used to investigate the effects of trifluoperazine on tumor growth and invasion aacrjournals.org. Furthermore, trifluoperazine has been studied in lupus nephritis mice, where it showed potential in treating mesangial proliferative diseases by inducing apoptosis and improving renal function spandidos-publications.comresearchgate.net. Preclinical models for pulmonary arterial hypertension have also been used to assess the therapeutic efficacy of trifluoperazine nih.gov.

Neuropharmacological Models (e.g., for Dopaminergic/Cholinergic Modulation)

Trifluoperazine is a typical antipsychotic with known effects on the central nervous system, primarily through its modulation of dopaminergic signaling wikipedia.orgcambridge.orgplos.orgrdworldonline.commnsu.eduki.se. Studies in rats have investigated the neuropharmacological effects of trifluoperazine, particularly on cholinergic function in the hippocampus nih.gov. Intracerebroventricular administration of trifluoperazine in rats increased the content of acetylcholine (B1216132) (ACh) in the hippocampus while decreasing its turnover rate nih.gov. In vitro studies using hippocampal slices from rats showed that preincubation with trifluoperazine decreased the potassium-evoked release of [3H]ACh in a concentration-dependent manner nih.gov. These findings suggest that trifluoperazine can alter neurotransmission, possibly by inhibiting calmodulin or interfering with cell metabolism nih.gov. The balance between dopamine and acetylcholine is considered important in the effects of neuroleptic drugs mnsu.edu. Trifluoperazine's activity as a dopamine D2 receptor antagonist is a key aspect of its neuropharmacological profile mdpi.comwikipedia.orgcambridge.orgplos.orgrdworldonline.comki.se.

Disease-Specific Animal Models for Investigating Repurposed Applications (e.g., Cancer Xenograft Models)

Preclinical studies investigating the potential repurposed applications of trifluoperazine have frequently utilized disease-specific animal models, particularly cancer xenograft models. These models involve implanting human cancer cells into immunocompromised mice to evaluate the effects of a compound on tumor growth and metastasis in a living system aacrjournals.orgibs.re.kropenaccessjournals.com.

Studies have employed various cancer xenograft models to assess trifluoperazine's antitumor activity. For instance, in a skin xenograft model using U87MG glioblastoma cells, trifluoperazine administered intraperitoneally inhibited tumor growth and metastasis aacrjournals.orgibs.re.kr. Tumor volume and weight were measured over a period, demonstrating a significant difference between treated and control groups aacrjournals.orgibs.re.kr. Another study investigating trifluoperazine's effects on oral cancer utilized an in vivo zebrafish xenograft model to evaluate its suppressive effects ijbs.com. Trifluoperazine was shown to inhibit the growth of oral cancer in this model ijbs.com.

Lung cancer metastatic and orthotopic cancer stem cell (CSC) animal models have also been used to evaluate trifluoperazine's effects. In these models, trifluoperazine inhibited tumor growth and enhanced the activity of gefitinib, a targeted therapy, suggesting its potential in overcoming drug resistance in lung CSCs atsjournals.orgtccf.org.tw. Furthermore, trifluoperazine has been shown to suppress lung and bone metastasis of melanoma in preclinical metastasis models nih.gov. Preclinical studies in patient-derived xenograft (PDX) models have also been used to evaluate novel cancer agents, and while not specifically for trifluoperazine in the provided results, these models are highlighted as valuable for assessing antitumor efficacy in a context more closely related to human tumors aacrmeetingnews.orgfrontiersin.org.

Data from a skin xenograft model with U87MG cells treated with trifluoperazine showed a reduction in tumor volume over 21 days compared to the control group aacrjournals.orgibs.re.kr.

| Group | Initial Tumor Volume (mm³) (Approximate) | Final Tumor Volume (mm³) (Approximate) |

| Control (n=7) | ~40 | Significantly larger than treated |

| TFP Treated (n=9) | ~40 | Significantly smaller than control |

Note: Data extracted from graphical representation and text description in the source aacrjournals.orgibs.re.kr. Specific numerical values for final tumor volume were not precisely extractable from the provided snippets, but the text indicates a significant reduction.

Assessment of Molecular Biomarkers in Preclinical Models

Assessment of molecular biomarkers in preclinical models treated with trifluoperazine has provided insights into its mechanisms of action. In colorectal cancer cells and a xenograft model, trifluoperazine induced G0/G1 cell cycle arrest by downregulating cyclin-dependent kinase (CDK) 2, CDK4, cyclin D1, and cyclin E and upregulating p27 frontiersin.org. It also induced mitochondria-mediated intrinsic apoptosis frontiersin.org.

Trifluoperazine treatment in colorectal cancer models also increased the expression levels of programmed death-1 ligand 1 (PD-L1) in tumor cells and programmed death-1 (PD-1) in tumor-infiltrating CD4+ and CD8+ T cells, suggesting potential synergistic effects when combined with anti-PD-L1 or anti-PD-1 antibodies frontiersin.org.

In lung cancer stem cells, trifluoperazine down-regulated the expression of CSC markers CD44 and CD133 tccf.org.twallenpress.com. It also inhibited Wnt/β-catenin signaling in gefitinib-resistant lung cancer spheroids tccf.org.twresearchgate.net.

Studies have also indicated that trifluoperazine can modulate pathways related to angiogenesis and invasion, such as the β-catenin pathway, via dopamine receptor D2 (DRD2) frontiersin.org. In pulmonary arterial hypertension (PAH) models, trifluoperazine treatment led to a significant downregulation of AKT activity and nuclear shuttling of FOXO3, which is associated with the induction of anti-proliferative genes mdpi.comnih.gov.

Furthermore, trifluoperazine has been reported to inhibit DNA repair efficiency in cancer cells by decreasing the expression of DNA repair proteins like RAD51 mdpi.comnih.gov. In oral cancer cells and a zebrafish xenograft model, trifluoperazine induced ferroptosis through the SLC7A11/GPX4 pathway, increasing intracellular iron and malondialdehyde (MDA) levels and lipid reactive oxygen species (ROS) accumulation ijbs.com. Western blot analysis in the zebrafish xenograft model showed that trifluoperazine suppressed GPX4 expression while increasing HSC70 and NCOA4 expression ijbs.com. Trifluoperazine has also been shown to enhance mitophagy through the AMPK/mTOR/ULK1 pathway in osteosarcoma cells, reducing P62 and increasing LC3B II, ATG5, and Bclin-1 expression brieflands.com.

Combinatorial Pharmacological Effects of Trifluoperazine and Isopropamide (B1672277) in Preclinical Models

Information specifically on the combinatorial pharmacological effects of trifluoperazine and isopropamide in preclinical models is limited in the provided search results. "Stelabid" is mentioned as a combination of these two drugs used historically for gastrointestinal issues apollopharmacy.in1mg.comrevistagastroenterologiamexico.org. Isopropamide is described as an anticholinergic that relaxes smooth muscle in the digestive tract apollopharmacy.in1mg.com.

While the search results detail preclinical studies of trifluoperazine, particularly in cancer, and mention its potential in combination therapies with agents like gefitinib or cisplatin (B142131) in lung cancer models atsjournals.orgtccf.org.tw, or anti-PD-L1/PD-1 antibodies in colorectal cancer models frontiersin.org, there is no specific preclinical data presented on the combinatorial effects of trifluoperazine and isopropamide together in disease models like cancer. One study mentions a synergistic inhibitory effect of trifluoperazine and phencyclidine on acetylcholine receptor function in muscle cultures, highlighting the potential for synergistic interactions with other compounds nih.gov. However, this does not involve isopropamide.

The primary historical use of the trifluoperazine/isopropamide combination appears to be related to gastrointestinal conditions, where isopropamide's anticholinergic activity is relevant apollopharmacy.in1mg.comrevistagastroenterologiamexico.org. Preclinical investigation into a potential synergistic or antagonistic effect of this specific combination in the context of repurposed applications like cancer is not detailed in the provided snippets.

Synergy and Antagonism at Molecular and Cellular Levels

Without specific preclinical studies on the combination of trifluoperazine and isopropamide, it is not possible to detail their synergy or antagonism at molecular and cellular levels based on the provided search results. The mechanisms of action described for trifluoperazine primarily involve modulation of dopamine receptors, calmodulin inhibition, cell cycle arrest, apoptosis induction, and effects on various signaling pathways related to cancer and PAH aacrjournals.orgibs.re.krijbs.comatsjournals.orgtccf.org.twfrontiersin.orgresearchgate.netmdpi.comnih.govbrieflands.comfrontiersin.org. Isopropamide's described mechanism is anticholinergic activity, blocking acetylcholine binding and relaxing smooth muscle apollopharmacy.in1mg.com.

Any potential synergy or antagonism between these two compounds at a molecular or cellular level in disease contexts beyond their original indications would require dedicated preclinical investigation.

Structure Activity Relationship Sar Studies and Molecular Modeling

SAR of Trifluoperazine (B1681574) and Phenothiazine (B1677639) Derivatives

Phenothiazines, including trifluoperazine, share a tricyclic dibenzo- mdpi.comresearchgate.net-thiazine ring system. encyclopedia.pub Their pharmacological effects are significantly influenced by modifications to this core structure and attached side chains. firsthope.co.in Phenothiazines mediate their effects largely through interaction with dopamine (B1211576) D2 receptors, although they also bind to other receptors like D1, muscarinic, alpha-adrenergic, and histamine (B1213489) H1 receptors, contributing to their varied side effect profiles. auburn.edu

Influence of Substituents on Receptor Binding Affinity (e.g., D2, Calmodulin)

Substituents on the phenothiazine ring and the side chain significantly impact binding affinity to various targets, including dopamine D2 receptors and calmodulin. Trifluoperazine, a typical antipsychotic, binds to the D2 dopamine receptor as an antagonist with a high affinity (pKi = 8.9–9.0). mdpi.comdrugbank.comguidetopharmacology.org It also antagonizes calmodulin, altering its calcium-binding properties. caymanchem.comnih.gov Phenothiazines bind to calmodulin in a calcium-dependent manner, preventing it from activating downstream cellular processes. nih.gov The capacity of phenothiazines to inhibit calmodulin activity is influenced by the length of the alkyl bridge connecting the phenothiazine ring with the amine side group; a propyl chain (three carbon atoms) is often associated with stronger calmodulin inhibition. if-pan.krakow.pl Substituents that increase the lipophilic properties of the phenothiazine ring system, such as a trifluoromethyl (-CF3) group, can lead to an elevation of anti-calmodulin activity, whereas hydrophilic groups like a hydroxyl (-OH) group can decrease potency. if-pan.krakow.pl

Impact of Side Chain Modifications on Molecular Interactions

The side chain attached to the nitrogen atom (N10 position) of the phenothiazine core is crucial for activity. firsthope.co.in For optimal antipsychotic activity, a three-carbon chain between the ring nitrogen and the terminal amine is generally necessary. firsthope.co.inpharmacy180.comiiarjournals.orgslideshare.net Shorter chain derivatives may exhibit increased affinity for other receptors like acetylcholine (B1216132) and histamine H1 receptors, contributing to different side effect profiles. auburn.edu The nature of the terminal amino group also plays a role. A tertiary amine is often associated with maximum potency for antipsychotic activity, while primary and secondary amines show reduced activity. pharmacy180.comcutm.ac.in Alkylation of the terminal amine with groups larger than methyl can decrease antipsychotic activity. pharmacy180.comcutm.ac.in The type of nitrogen-containing ring in the side chain (aliphatic, piperidine, or piperazine) can influence both potency and side effect profiles. firsthope.co.in Piperazine-containing phenothiazines, like trifluoperazine, tend to have higher antipsychotic potency but may also have a higher risk of extrapyramidal side effects. firsthope.co.inauburn.edu

Effects of Ring Substitutions on Biological Activity

Substitutions on the aromatic rings of the phenothiazine core, particularly at the C-2 position, significantly impact biological activity. firsthope.co.inpharmacy180.comiiarjournals.orgslideshare.netbrieflands.com Electron-withdrawing groups at the C-2 position generally increase antipsychotic activity. slideshare.netyoutube.com The potency at different ring positions typically follows the order 1 < 4 < 3 < 2, indicating that substitution at the 2-position is optimal for neuroleptic activity. pharmacy180.comcutm.ac.in Highly electronegative lipophilic substituents, such as halogens (e.g., chlorine) and especially the trifluoromethyl group, at the C-2 position are associated with higher efficacy. iiarjournals.org For instance, a trifluoromethyl group at C-2 (as in trifluoperazine) generally confers higher potency compared to a chlorine atom (as in chlorpromazine), although this can also influence the propensity for certain side effects. pharmacy180.com Substitutions at other positions, such as C-1, can decrease antipsychotic activity, potentially by interfering with the required conformation of the side chain for receptor binding. pharmacy180.comyoutube.com Oxidation of the sulfur atom at the 5th position of the phenothiazine ring can decrease antipsychotic activity. encyclopedia.pubpharmacy180.com

Here is a summary of the influence of substituents on phenothiazine activity:

| Structural Modification | Impact on Antipsychotic Activity (D2 binding) | Impact on Calmodulin Inhibition | Other Effects |

| Three-carbon chain at N10 | Optimal | Enhanced (propyl chain) | |

| Shorter/longer chain at N10 | Decreased | Increased affinity for ACh, H1 receptors (shorter) | |

| Tertiary amine terminal group | Maximum potency | ||

| Primary/secondary amine terminal group | Decreased/abolished | ||

| Larger alkyl groups on terminal amine | Decreased | ||

| Piperazine (B1678402) ring in side chain | Higher potency | Higher risk of EPS | |

| Electron-withdrawing group at C-2 | Increased | ||

| -CF3 group at C-2 | Higher potency than -Cl | Elevated | May influence side effects |

| -Cl group at C-2 | Potent | ||

| -OH group at C-2 | Decreased | Decreased | |

| Substitution at C-1 | Decreased | Interferes with side chain conformation | |

| Oxidation of Sulfur at position 5 | Decreased | Decreased affinity |

SAR of Isopropamide (B1672277) and Quaternary Ammonium (B1175870) Anticholinergics

Isopropamide is a quaternary ammonium anticholinergic agent. nih.gov Quaternary ammonium compounds are a class of drugs that act as antagonists at muscarinic acetylcholine receptors. jove.com

Structural Determinants of Muscarinic Receptor Selectivity

The quaternary ammonium group is essential for the intrinsic activity and receptor affinity of cholinergic agents, including antagonists. cutm.ac.inpharmacy180.com It contributes to binding energy and acts as a recognition site. pharmacy180.com The trimethyl ammonium group is often considered optimal for maximal muscarinic activity in agonists, but quaternary ammonium is essential for antagonists as well. pharmacy180.com Replacement of the nitrogen atom with other atoms like sulfur or arsenic can decrease activity. cutm.ac.in Compounds with primary, secondary, or tertiary amino groups are generally less active as muscarinic antagonists compared to those with a quaternary ammonium group. cutm.ac.inpharmacy180.com

The carbon chain linking the quaternary ammonium group to other parts of the molecule also influences activity. While for cholinergic agonists, an ethylene (B1197577) bridge (two carbons) is often optimal, the length and substitution of the linker in anticholinergics can affect potency and selectivity. jove.comcutm.ac.in The presence of cyclic rings and aromatic groups in the structure of anticholinergics enhances their binding to the muscarinic receptor. jove.com The stereochemistry of the molecule can also be critical for muscarinic receptor binding and selectivity. For some anticholinergics, specific isomers (e.g., the 2R isomer in certain synthetic analogs) show significantly higher activity compared to other isomers or racemic mixtures. popline.orgingentaconnect.comresearchgate.net Muscarinic receptors exhibit stereoselectivity. pharmacy180.comingentaconnect.comresearchgate.net

Achieving selectivity among the five muscarinic receptor subtypes (M1-M5) is challenging due to the high homology in their orthosteric binding sites. nih.govpnas.orgmdpi.com However, synthetic modifications and structure-based design approaches, often guided by computational methods, can lead to compounds with improved subtype selectivity. jove.compnas.org For instance, some synthetic derivatives have shown receptor specificity to different muscarinic subtypes. jove.com

Computational Approaches in SAR Elucidation

Computational methods play a significant role in understanding and predicting the SAR of phenothiazines and anticholinergics. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely used. popline.orgingentaconnect.compnas.orgjst.go.jpnih.govnih.govjmedchem.comresearchgate.netnih.govacs.orgresearchgate.net

QSAR studies aim to establish mathematical relationships between structural descriptors of compounds and their biological activity. popline.orgingentaconnect.comjst.go.jpnih.govnih.gov By analyzing a series of compounds with known activities, QSAR models can predict the activity of new or untested compounds based on their structural features. popline.orgingentaconnect.comjst.go.jp These studies can identify key molecular properties (e.g., lipophilicity, electronic effects, steric parameters) that are crucial for receptor binding affinity. nih.gov For anticholinergics, QSAR models have been developed to predict binding affinity to muscarinic receptor subtypes, with structural variables accounting for a significant portion of the observed variability in binding. popline.orgingentaconnect.com

Molecular docking is a computational technique used to simulate the interaction between a small molecule (ligand) and a protein target (receptor). pnas.orgnih.govresearchgate.netresearchgate.net By predicting the preferred binding orientation and affinity of a ligand within a receptor's binding site, docking studies can provide insights into the molecular basis of activity and guide the design of new compounds with improved binding characteristics. pnas.orgnih.gov Molecular docking has been applied to study the binding of phenothiazines to dopamine receptors and other targets, as well as the binding of anticholinergics to muscarinic receptors. pnas.orgjst.go.jpnih.govresearchgate.net These studies can help visualize the interactions (e.g., hydrogen bonding, hydrophobic interactions) between the ligand and key amino acid residues in the receptor binding site, aiding in the rational design of derivatives with enhanced potency or selectivity. pnas.orgnih.gov Computational approaches, including molecular dynamics simulations, can also be used to study the dynamic behavior of ligand-receptor complexes and provide a more detailed understanding of the binding process.

Computational methods, such as QSAR and molecular docking, are valuable tools in the SAR elucidation of phenothiazines and anticholinergics, complementing experimental studies and facilitating the design of novel compounds with desired pharmacological profiles. pnas.orgnih.govjmedchem.comnih.govacs.orgresearchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a receptor protein. Studies involving trifluoperazine, a key component of Stelabid, have utilized molecular docking to investigate its interactions with various protein targets, including dopamine receptors, calmodulin (CaM), protein phosphatases (PPs), and even proteins from SARS-CoV-2 and GPX4.

Trifluoperazine is known to exert its antipsychotic effects partly by blocking dopamine D1 and D2 receptors. wikipedia.orgguidetopharmacology.org Docking studies have explored the binding potential of trifluoperazine and other phenothiazines to these receptors. benthamdirect.comingentaconnect.com Beyond dopamine receptors, trifluoperazine is also recognized as a calmodulin antagonist. nih.govwikipedia.orgbenthamdirect.comingentaconnect.com Molecular docking approaches, such as those employing the Lamarckian Genetic Algorithm, have been used to study the interaction of trifluoperazine and other phenothiazine derivatives with calmodulin. benthamdirect.comingentaconnect.comresearchgate.net These studies have revealed favored binding energies and identified specific residues, such as Met124, involved in hydrogen bonding interactions with calmodulin. benthamdirect.comresearchgate.net For instance, docking results for phenothiazine antagonists with calmodulin showed binding energies ranging from -11.50 kcal/mol to -4.51 kcal/mol, with some molecules forming hydrogen bonds with Met124. benthamdirect.comresearchgate.net

Molecular docking has also been applied to investigate the interaction of trifluoperazine with protein phosphatases. One study analyzed the binding potential of trifluoperazine, along with other antipsychotic drugs, to different protein phosphatases (PPs) using in silico methods. scitechnol.com The docking scores (binding free energy) for antipsychotic drugs with six different PPs ranged from -7.43 kJ/mol to -2.91 kJ/mol. scitechnol.com

Furthermore, molecular docking has been used to explore the potential of trifluoperazine in other therapeutic areas, such as its interaction with GPX4 in oral cancer cells, where docking analysis suggested that trifluoperazine acts as a GPX4 inhibitor. ijbs.com Docking studies have also been performed to characterize the interactions of trifluoperazine with bovine serum albumin (BSA), revealing binding sites located closer to TRP 213 in subdomain IIA of BSA. nih.gov Computational docking analysis in this context indicated stable complex formation. nih.gov

While the majority of docking studies identified in the search results focus on trifluoperazine, there is limited information available regarding extensive molecular docking studies specifically on isopropamide iodide's interaction with its primary targets, such as muscarinic acetylcholine receptors. However, molecular modeling and docking have been mentioned in the context of developing electrochemical sensors for the simultaneous determination of isopropamide iodide and trifluoperazine, where docking studies were used to confirm the enhanced sensitivity provided by an additive like calix 1mg.comarene. cu.edu.egresearchgate.net Another study mentioned molecular docking in exploring the influence of counterions on the passive permeability properties of pentamidine, where isopropamide iodide was used for ion-pairing. kcl.ac.uk

Molecular Dynamics Simulations to Investigate Conformational Changes

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, protein flexibility, and the stability of ligand-protein complexes. MD simulations have been employed to investigate the interactions of trifluoperazine, particularly with calmodulin.

Studies have reported MD simulations of calmodulin bound to trifluoperazine to understand the structural basis and molecular mechanisms underlying trifluoperazine's regulatory role. nih.govdrugbank.combiorxiv.orgacs.orgnih.gov For instance, 30 ns MD simulations have been performed to characterize the anti-cooperative characteristics of trifluoperazine binding to calmodulin and to evaluate the conformational and motion changes induced in calmodulin by trifluoperazine binding. nih.gov These simulations have indicated that the system reached initial equilibrium after a certain period, with the later parts of the trajectories used for analyzing binding free energy and conformational changes. nih.gov

MD simulations have also been used to unravel why trifluoperazine might be less potent compared to other antagonists despite its positive charge, with detailed inspection of amino acid contributions revealing that steric reasons could oppose favorable binding. drugbank.comacs.org Furthermore, MD simulations combined with techniques like Markov state modeling have been used to understand the structural and dynamical features by which trifluoperazine binding to one domain of calmodulin prevents association with other proteins. biorxiv.org These simulations suggest that trifluoperazine encourages calmodulin to adopt a conformation similar to the one stabilized in the absence of calcium, affecting hydrophobic binding pockets, calcium binding sites, or secondary structure content depending on the binding orientation. biorxiv.org

Earlier MD simulations of the calmodulin-trifluoperazine complex in aqueous solution, starting from crystal structures, have provided insights into the solution structure and clarified the interaction between calmodulin and trifluoperazine, suggesting that the binding ability of the secondary binding site of the C-domain is higher than that of the primary binding site of the N-domain. nih.gov

Information regarding molecular dynamics simulations specifically investigating the interaction of isopropamide iodide with its biological targets, such as muscarinic acetylcholine receptors, was not prominently found in the search results. MD simulations were mentioned in a general context related to virtual screening services that could potentially be applied to compounds like isopropamide iodide. medchemexpress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to develop predictive models that correlate the structural and physicochemical properties of compounds with their biological activities. These models can be used to predict the activity of new compounds and to identify the key molecular features that influence activity.

While specific QSAR studies focused on this compound as a combination drug were not found, QSAR studies have been conducted on phenothiazines, the chemical class to which trifluoperazine belongs. researchgate.netcore.ac.ukubbcluj.ro These studies attempt to predict the activity of tested compounds and suggest structural features that could enhance biological activity in the drug design process. ubbcluj.ro QSAR models for phenothiazines have utilized various molecular descriptors, including hydrophobicity (Log P), electrostatic properties, hydrogen bond donor/acceptor features, LUMO energy, molar refractivity (MR), molar volume (MV), and molecular weight (MW). researchgate.netubbcluj.romdpi.com

For example, QSAR studies on phenothiazines have explored their correlation with cytotoxicity and have used multiple linear regression (MLR) procedures to establish relationships between molecular descriptors and activity. researchgate.net The predictivity of such models can be estimated by cross-validation techniques. researchgate.net QSAR studies have also been applied to predict the neuroleptic activity of compounds by evaluating their affinity at the D2 receptor, a known target for trifluoperazine. mdpi.com These models can demonstrate good statistical parameters and correlations between predicted and experimental biological activities. mdpi.com

QSAR modeling provides a framework for understanding how modifications to the phenothiazine structure can impact their activity, which is relevant to the SAR of trifluoperazine. The principles and methods used in QSAR studies on phenothiazines can be potentially applied to understand and predict the activity of trifluoperazine and its analogs.

Limited information was found regarding specific QSAR studies conducted on isopropamide iodide or its derivatives in the context of its anticholinergic activity.

Pharmacometabolism and Biotransformation Pathways Preclinical Focus

Trifluoperazine (B1681574) Metabolism in Preclinical Systems

Trifluoperazine, a phenothiazine (B1677639) antipsychotic, undergoes significant biotransformation in preclinical systems, primarily in the liver. This metabolism is crucial for its elimination from the body, as lipophilic compounds like trifluoperazine require conversion to more hydrophilic substances to prevent excessive tissue binding and facilitate excretion. researchgate.netionsource.com

Identification of Phase I Metabolic Pathways

Phase I metabolism of trifluoperazine in preclinical systems involves several oxidative reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes. Studies in rat liver microsomes have identified key Phase I pathways including N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation. researchgate.net The relative rates of these reactions can be dependent on the substrate concentration, with N-oxidation potentially favored at higher concentrations. researchgate.net N-demethylation of trifluoperazine has been observed to proceed faster than the removal of the hydroxyethyl (B10761427) group from other related phenothiazines in rat liver microsomes. researchgate.net

Identification of Phase II Metabolic Pathways

Following Phase I metabolism, trifluoperazine and its metabolites can undergo Phase II conjugation reactions, which further increase their water solubility. Glucuronidation is a significant Phase II pathway for trifluoperazine. researchgate.nettandfonline.com However, there are notable species differences in glucuronidation. While N-glucuronidation is a major metabolic route in human in vitro systems, it has been reported that in vitro and in vivo studies in rats failed to produce the same N-glucuronide product. researchgate.net Multi-species hepatocyte systems have confirmed that the N-glucuronide metabolite is formed in human and monkey hepatocytes, but not in dog or rat hepatocytes. researchgate.net

Involvement of Specific Cytochrome P450 Enzymes and UDP-Glucuronosyltransferases

Cytochrome P450 enzymes are the primary catalysts for the oxidative Phase I metabolism of trifluoperazine. While specific CYP enzymes involved in trifluoperazine metabolism can vary, CYP3A4 is a major hepatic enzyme involved in the metabolism of many antipsychotics. mdpi.com However, some sources note that the specific contribution of individual CYP isoenzymes to the phase I metabolism of trifluoperazine has not been fully defined. cambridge.org

UDP-Glucuronosyltransferases (UGTs) are the enzymes responsible for glucuronidation (Phase II metabolism). UGT1A4 has been identified as a key enzyme mediating the N-glucuronidation of trifluoperazine in human in vitro systems. researchgate.netich.org While UGTs are important for glucuronidation, species differences exist, with commonly used laboratory animals like rats, mice, and dogs showing poor or no glucuronidation of tertiary amines like trifluoperazine compared to humans and higher primates. tandfonline.com

Isopropamide (B1672277) Metabolism in Preclinical Systems

Isopropamide is a synthetic anticholinergic classified as a quaternary ammonium (B1175870) compound. pharmgkb.orgnih.govdrugbank.com Information specifically detailing the complete metabolic pathways of isopropamide in preclinical systems is less extensively documented compared to trifluoperazine in the provided search results.

Metabolic Fate of Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs), due to their permanent positive charge, exhibit distinct pharmacokinetic properties compared to neutral or basic lipophilic compounds. In general, QACs are highly water-soluble and have limited passive diffusion across biological membranes, including the blood-brain barrier. nih.govnih.govacs.org

Preclinical studies on the metabolic fate of QACs indicate that they can undergo some degree of metabolism, including oxidation, often involving cytochrome P450 enzymes, and beta-oxidation in the liver. news-medical.net However, compared to many other drug classes, metabolism may play a less dominant role in the elimination of QACs due to their inherent polarity. nih.govacs.org Elimination of QACs primarily occurs via excretion, with fecal excretion often being the main route following oral exposure due to limited absorption and/or biliary excretion, and some elimination in urine. nih.govnews-medical.net The permanent positive charge facilitates their interaction with negatively charged molecules and tissues. nih.govacs.org

Influence of Metabolism on Compound Activity and Stability in Preclinical Models

The metabolism of trifluoperazine in preclinical models can significantly influence its activity and stability. Phase I reactions, such as oxidation, can lead to the formation of metabolites that may have altered pharmacological activity compared to the parent compound. For example, some metabolites of phenothiazines retain pharmacological activity. cambridge.org The extent and pathways of metabolism can affect the concentration of the parent drug and its active metabolites at target sites, thereby influencing the observed pharmacological effects in preclinical studies.

Furthermore, metabolism is a primary determinant of the duration of action of trifluoperazine. Rapid metabolism can lead to a shorter half-life and necessitate more frequent administration in preclinical studies to maintain therapeutic levels. nafdac.gov.ng Conversely, inhibition of metabolic enzymes could prolong exposure to the parent compound. mdpi.com

For isopropamide, as a quaternary ammonium compound, its metabolic stability is generally considered higher compared to many tertiary amines due to the charge. nih.gov However, any metabolic transformation that does occur could potentially affect its anticholinergic activity or its interaction with biological systems. The limited permeability across biological membranes due to the quaternary structure means that the observed effects in preclinical models are often primarily related to peripheral anticholinergic activity. nih.gov Metabolic processes that might alter this polarity could potentially influence its distribution and activity profile, although significant metabolism is not the primary clearance route for QACs. nih.govacs.org

Preclinical In Vitro Systems for Metabolism Studies (e.g., Liver Microsomes, Hepatocytes)

Preclinical in vitro systems, particularly liver microsomes and isolated hepatocytes, are indispensable tools for characterizing the metabolic fate of drug candidates like the components of Stelabid, trifluoperazine and isopropamide. These systems allow for the identification of metabolic pathways, the determination of enzyme involvement, and the assessment of potential species differences in drug biotransformation before in vivo studies are conducted. Liver microsomes, derived from the endoplasmic reticulum of hepatocytes, are rich in key drug-metabolizing enzymes, including cytochrome P450 (CYP) enzymes, flavin-containing monooxygenases (FMOs), esterases, amidases, epoxide hydrolases, and UDP-glucuronosyltransferases (UGTs) flybase.org. Hepatocytes, as intact liver cells, offer a more complete representation of hepatic metabolism, encompassing both phase I and phase II enzymes, as well as uptake and efflux transporters pharmeasy.in1mg.comwikidata.org1mg.comnih.gov.

Studies utilizing liver microsomes from various species have shed light on the primary metabolic routes for trifluoperazine. In rat liver microsomes, trifluoperazine undergoes several metabolic transformations, including N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation guidetopharmacology.org. The rate of these reactions can be influenced by substrate concentration, with N-oxidation being favored at higher concentrations guidetopharmacology.org. Specifically, N-demethylation of trifluoperazine was observed to proceed faster than the removal of the hydroxyethyl group from related compounds in rat liver microsomes guidetopharmacology.org.

Glucuronidation is another significant metabolic pathway, particularly for tertiary amine drugs like trifluoperazine. Research using human and monkey liver microsomes has shown that trifluoperazine glucuronidation exhibits atypical kinetic behavior, best described by a substrate inhibition model mims.com. In human in vitro systems, the formation of trifluoperazine N-glucuronide is solely mediated by the enzyme UGT1A4 guidetopharmacology.org.

Species differences in glucuronidation have been highlighted in studies involving trifluoperazine. Humans and higher primate species, such as chimpanzees, extensively glucuronidate tertiary amine drugs, a process largely attributed to the activity of UGT1A4 nih.gov. In contrast, commonly used laboratory animal species, including rats, mice, dogs, and monkeys, exhibit poor or no significant glucuronidation of these compounds via this pathway nih.gov. Multi-species hepatocyte systems have proven valuable in understanding these differences in preclinical metabolism relative to humans guidetopharmacology.org.

For isopropamide, preclinical in vitro metabolism studies using rat liver microsomes have identified several metabolic pathways. These include O-dealkylation, oxygenation, cyclization, and hydrolysis pharmakb.com. Hydroxylation was found to be the main metabolic pathway for isopropamide in rat liver microsomes pharmakb.com. Investigations into isopropamide iodide metabolism have also been conducted using rat hepatocytes fishersci.ca.

The application of these in vitro systems allows for the assessment of metabolic stability, identification of metabolites, and determination of the enzymes responsible for biotransformation, providing crucial data for predicting in vivo behavior and potential drug-drug interactions.

Summary of Preclinical In Vitro Metabolism Findings for this compound Components

| Component | In Vitro System | Species | Observed Metabolic Pathways | Key Enzymes Involved (where specified) |

| Trifluoperazine | Liver Microsomes | Rat | N-dealkylation, N-oxidation, Sulfoxidation, Aromatic Hydroxylation | CYP enzymes (implied) |

| Trifluoperazine | Liver Microsomes | Human, Monkey | Glucuronidation (N-glucuronide formation) | UGT1A4 (Human) |